1-Ethyl-4-(tributylstannyl)-1H-imidazole is a specialized organotin compound used primarily in organic synthesis, particularly in coupling reactions. This compound features a unique structure that combines an imidazole ring with a tributylstannyl group, which enhances its reactivity and utility in various chemical transformations. The compound's systematic name reflects its structural components, indicating the presence of an ethyl group and a tributylstannyl substituent on the imidazole ring.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Alfa Chemistry, where it is available for research and industrial applications. The compound has a specific CAS number, which helps in identifying it within chemical databases.
1-Ethyl-4-(tributylstannyl)-1H-imidazole is classified as an organotin compound due to the presence of tin in its structure. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and as intermediates in the production of pharmaceuticals and agrochemicals.
The synthesis of 1-ethyl-4-(tributylstannyl)-1H-imidazole typically involves the reaction of imidazole derivatives with tributylstannyl halides.
The reactions are generally conducted in solvents such as tetrahydrofuran or dichloromethane, at elevated temperatures to facilitate the coupling process. The yields can vary based on reaction conditions, including temperature, solvent choice, and catalyst type.
The molecular formula of 1-ethyl-4-(tributylstannyl)-1H-imidazole is . The structure features:
CCCC[Sn](CCCC)(CCCC)c1cn(C)cn1
MPVBYTOPMQUEND-UHFFFAOYSA-N
1-Ethyl-4-(tributylstannyl)-1H-imidazole participates in several important chemical reactions:
These reactions are often facilitated by palladium catalysts and require careful control of reaction conditions to achieve high yields and selectivity.
The mechanism of action for reactions involving 1-ethyl-4-(tributylstannyl)-1H-imidazole typically follows these steps:
1-Ethyl-4-(tributylstannyl)-1H-imidazole finds applications primarily in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: